1-Nonen-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102783. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

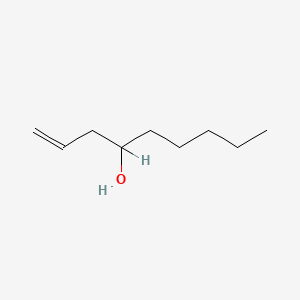

Structure

3D Structure

Properties

IUPAC Name |

non-1-en-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h4,9-10H,2-3,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUPBTSXOSZHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015909 | |

| Record name | 1-Nonen-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35192-73-5 | |

| Record name | 1-Nonen-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035192735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35192-73-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nonen-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Nonen-4-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonen-4-ol is a secondary allylic alcohol that, while not extensively documented in mainstream chemical literature, possesses a molecular architecture that suggests significant utility in synthetic organic chemistry. Its bifunctional nature, combining the reactivity of a double bond and a secondary alcohol, makes it a potentially valuable building block for the synthesis of more complex molecules, including natural products and pharmaceutical intermediates. This guide provides a comprehensive overview of the known and predicted chemical and physical properties of this compound, a detailed theoretical synthesis protocol, an exploration of its expected reactivity, and a discussion of its potential applications in research and drug development.

Chemical and Physical Properties

Direct experimental data for this compound is sparse in readily available literature. Therefore, the following table includes a combination of data from various sources, including public chemical databases and predictions based on its structure and comparison with analogous compounds.

| Property | Value | Source/Comment |

| IUPAC Name | non-1-en-4-ol | [1] |

| CAS Number | 35192-73-5 | [1] |

| Molecular Formula | C₉H₁₈O | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Boiling Point | ~195-201 °C (at 760 mmHg) | Predicted. 1-Nonen-3-ol has a reported boiling point of 195 °C.[2] A Chinese supplier lists 200.7 °C for this compound. |

| Density | ~0.836 g/cm³ | Predicted. Based on data from a chemical supplier. |

| Solubility | Expected to be soluble in common organic solvents like ethers, alcohols, and chlorinated hydrocarbons. Limited solubility in water is anticipated due to the long alkyl chain. | |

| Appearance | Colorless liquid | Predicted based on homologous alcohols. |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, the proton on the carbon bearing the hydroxyl group (carbinol proton), and the aliphatic chain protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the two sp² hybridized carbons of the double bond, the carbon attached to the hydroxyl group, and the carbons of the pentyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, and a peak around 1640-1680 cm⁻¹ corresponding to the C=C stretching of the alkene.[1]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 142, along with characteristic fragmentation patterns for an unsaturated alcohol.[1]

Synthesis of this compound: A Practical Approach

A common and effective method for the synthesis of secondary allylic alcohols is the Grignard reaction between an aldehyde and a vinylmagnesium halide.[3][4] For this compound, this would involve the reaction of hexanal with vinylmagnesium bromide.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

-

Hexanal

-

Vinylmagnesium bromide (typically 1.0 M solution in THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a solution of hexanal in anhydrous diethyl ether or THF.

-

Grignard Addition: The flask is cooled to 0 °C in an ice bath. The vinylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of hexanal. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. This will hydrolyze the magnesium alkoxide intermediate.

-

Workup: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with two portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Caption: Synthesis of this compound via Grignard reaction.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by the presence of the hydroxyl group and the carbon-carbon double bond. As a secondary allylic alcohol, it can undergo a variety of transformations, making it a versatile synthetic intermediate.

Reactions of the Hydroxyl Group

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-nonen-4-one, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) will form the corresponding esters.

-

Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide will yield ethers.

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by a nucleophile.[5]

Reactions of the Alkene

-

Electrophilic Addition: The double bond can undergo addition reactions with electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst).

-

Hydrogenation: Catalytic hydrogenation will reduce the double bond to give 4-nonanol.

-

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) will form the corresponding epoxide.

-

Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive or oxidative workup, will yield aldehydes or carboxylic acids.

Caption: Key reactions of this compound.

Applications in Drug Development

Unsaturated alcohols are valuable precursors in the synthesis of a wide range of pharmaceuticals.[6] The dual functionality of this compound allows for the introduction of chirality and further functionalization. While specific examples of this compound in drug synthesis are not readily found, its structural motifs are present in various bioactive molecules. For instance, the allylic alcohol moiety is a key feature in many natural products with interesting biological activities. The long alkyl chain can contribute to the lipophilicity of a molecule, which is an important factor in drug design for membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Potential synthetic applications in a drug development context include:

-

Asymmetric Synthesis: The double bond can be used to direct stereoselective reactions, such as Sharpless asymmetric epoxidation, to introduce new chiral centers.

-

Scaffold for Complex Molecules: The hydroxyl and alkene groups can be independently modified to build more complex molecular scaffolds.

-

Fragment-Based Drug Discovery: The lipophilic nonene chain with a reactive hydroxyl handle could serve as a fragment for screening against biological targets.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the GHS classification for its isomer, (E)-non-4-en-1-ol, and related unsaturated alcohols, the following hazards should be considered[7]:

-

Flammability: Combustible liquid.

-

Skin and Eye Irritation: May cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

This compound is a secondary allylic alcohol with significant potential as a versatile building block in organic synthesis. While detailed experimental data on this specific compound is limited, its chemical behavior can be reliably predicted based on the known reactivity of its functional groups. The synthetic protocol outlined, based on the Grignard reaction, provides a practical route to access this compound. Its ability to undergo a wide range of chemical transformations makes it a valuable tool for researchers and scientists, particularly in the field of drug discovery and development, where the construction of complex and diverse molecular architectures is paramount. Further investigation into the specific properties and applications of this compound is warranted and could unveil new opportunities in synthetic chemistry.

References

-

PubChem. (E)-non-4-en-1-ol | C9H18O | CID 10855571. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. This compound | C9H18O | CID 141975. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. 1-Nonen-3-ol | C9H18O | CID 89560. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 16). 4.1: Allylic Substitution Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

-

Khan Academy. Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

- Wang, Y., et al. (2021). Efficient whole-cell oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes through the cascade biocatalysis of alcohol dehydrogenase, NADPH oxidase and hemoglobin. BMC Biotechnology, 21(1), 8.

-

Gantrade. Polymer Applications of Allyl Alcohol. Retrieved from [Link]

-

Organic Syntheses. vinyl bromide. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, May 15). Synthesis of Alcohols Using The Grignard Reaction - Aldehydes, Ketones, & Esters. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. Retrieved from [Link]

Sources

- 1. This compound | C9H18O | CID 141975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nonanol | C9H20O | CID 22217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]

- 7. (E)-non-4-en-1-ol | C9H18O | CID 10855571 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Nonen-4-ol (CAS 35192-73-5)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nonen-4-ol (CAS 35192-73-5) is an unsaturated aliphatic alcohol with potential applications in fine chemical synthesis and as a subject of investigation in biological systems. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route via Grignard reaction, detailed protocols for purification and characterization, and a discussion of its potential, yet currently underexplored, biological activities. Given the limited specific literature on this compound, this document integrates established chemical principles and data from analogous structures to offer a robust framework for its study and application.

Introduction and Chemical Profile

This compound is a nine-carbon allylic alcohol.[1][2] Its structure, featuring both a hydroxyl group and a terminal double bond, makes it a potentially versatile building block in organic synthesis. While it has been reported in the plant Arctostaphylos uva-ursi, its biological role and pharmacological potential remain largely uninvestigated.[1] This guide aims to consolidate the known physicochemical data and provide validated, field-proven methodologies for its synthesis and analysis, thereby empowering researchers to explore its utility.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 35192-73-5 | [1][3][4] |

| Molecular Formula | C₉H₁₈O | [1][3][4] |

| Molecular Weight | 142.24 g/mol | [1][4] |

| IUPAC Name | non-1-en-4-ol | [1] |

| Synonyms | 4-hydroxy-1-nonene | [1] |

| Structure | ||

| CCCCCC(O)CC=C | [1] |

Synthesis of this compound: A Proposed Protocol

While specific literature detailing the synthesis of this compound is scarce, a highly plausible and efficient route is the Grignard reaction. This cornerstone of carbon-carbon bond formation involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.[5][6][7] For the synthesis of this compound, the logical precursors are hexanal and vinylmagnesium bromide.

Reaction Principle

The vinyl group of vinylmagnesium bromide acts as a carbanion, attacking the electrophilic carbonyl carbon of hexanal. A subsequent aqueous workup protonates the resulting alkoxide to yield the secondary allylic alcohol, this compound.

Caption: Synthesis workflow for this compound via Grignard reaction.

Step-by-Step Synthesis Protocol

Safety Precaution: Grignard reagents are highly reactive with water and air. All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.[8]

-

Apparatus Setup:

-

Assemble a three-necked, round-bottom flask (flame-dried) equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.

-

-

Reaction Initiation:

-

To the reaction flask, add hexanal (1.0 equivalent) dissolved in anhydrous tetrahydrofuran (THF).

-

Cool the flask to 0 °C using an ice bath.

-

-

Addition of Grignard Reagent:

-

Slowly add vinylmagnesium bromide (1.1 equivalents, typically a 1.0 M solution in THF) to the stirred hexanal solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure completion.

-

-

Reaction Quenching:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This will precipitate magnesium salts.

-

-

Extraction:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers.

-

-

Washing and Drying:

-

Wash the combined organic layers with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification and Characterization

The crude product from the synthesis will contain unreacted starting materials, byproducts, and residual solvent. Purification is critical to obtaining this compound of sufficient purity for analytical and biological studies.

Purification Protocol: Salting Out and Distillation

Given that this compound is an allylic alcohol, purification can be challenging due to potential azeotrope formation with water.[9] A combination of salting out and distillation is an effective strategy.

-

Salting Out:

-

Dissolve the crude product in a minimal amount of a suitable solvent.

-

Add a saturated solution of potassium carbonate (K₂CO₃) to "salt out" the alcohol, reducing its solubility in the aqueous phase.[10]

-

Separate the organic layer containing the enriched this compound.

-

-

Fractional Distillation:

-

Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate.[11]

-

Perform fractional distillation under reduced pressure to purify the this compound. The reduced pressure is crucial to lower the boiling point and prevent thermal decomposition.

-

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.

GC-MS is the definitive method for assessing the purity of volatile compounds like this compound and confirming its molecular weight.[12]

Illustrative GC-MS Protocol:

-

System: Gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.[13]

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Expected Results:

-

A major peak at a specific retention time corresponding to this compound.

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z 142, consistent with the molecular weight of C₉H₁₈O.[3] Common fragmentation patterns for alcohols would also be expected.

¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the molecule.[14][15]

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

~5.8 ppm: A multiplet corresponding to the internal vinyl proton (-CH=).

-

~5.0-5.2 ppm: Two multiplets corresponding to the terminal vinyl protons (=CH₂).

-

~3.6-3.8 ppm: A multiplet for the proton on the carbon bearing the hydroxyl group (-CH(OH)-). The electronegative oxygen deshields this proton.[16]

-

~2.1-2.3 ppm: A multiplet for the allylic protons (-CH₂-CH=).

-

~1.2-1.6 ppm: A broad multiplet for the other methylene protons in the alkyl chain.

-

~0.9 ppm: A triplet for the terminal methyl group (-CH₃).

-

Variable (1.5-4.0 ppm): A broad singlet for the hydroxyl proton (-OH), which can be confirmed by a D₂O shake experiment where the peak disappears.[15]

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

~140 ppm: The internal vinyl carbon (-CH=).

-

~114 ppm: The terminal vinyl carbon (=CH₂).

-

~70-75 ppm: The carbon bearing the hydroxyl group (-C(OH)-).

-

~20-40 ppm: The other sp³ hybridized carbons of the alkyl chain.

-

~14 ppm: The terminal methyl carbon.

Potential Biological Activity and Applications

While there is no direct, published research on the biological activity of this compound, its chemical structure as a medium-chain unsaturated alcohol allows for informed speculation and suggests avenues for future research.

Postulated Antimicrobial Activity

Long-chain and unsaturated alcohols are known to possess antimicrobial properties.[17][18] For instance, 1-nonanol has demonstrated bactericidal activity against Staphylococcus aureus.[17] The mechanism of action for such alcohols often involves disruption of the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components like potassium ions.[17] The structural similarity of this compound to other bioactive alcohols, such as terpinen-4-ol (a major component of tea tree oil), further supports the hypothesis of its potential antimicrobial effects.[19][20][21]

Caption: Postulated mechanism of antimicrobial action for this compound.

Proposed Protocol for Antimicrobial Screening

To validate this hypothesis, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum:

-

Culture a target bacterial strain (e.g., S. aureus, E. coli) in appropriate broth overnight.

-

Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Preparation of Test Compound:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions in a 96-well microtiter plate.

-

-

Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37 °C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Considerations for Drug Development

Should this compound demonstrate significant biological activity, further studies would be warranted. These would include:

-

Cytotoxicity Assays: Evaluating the effect of the compound on mammalian cell lines to determine its therapeutic index.[22]

-

Mechanism of Action Studies: Investigating the precise molecular targets and pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its activity and drug-like properties.

Conclusion

This compound is a structurally interesting molecule with a foundation in natural products. While specific research on this compound is limited, this guide provides a scientifically grounded framework for its synthesis, purification, and characterization. The proposed protocols, based on established and reliable chemical principles, offer a clear path for researchers to produce and study this compound. The potential for antimicrobial activity, inferred from structurally related molecules, presents an exciting avenue for future investigation in the fields of medicinal chemistry and drug discovery.

References

- Google Patents. (n.d.). Process for purifying allyl alcohol.

- Kubo, I., Muroi, H., & Kubo, A. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Molecules, 12(1), 139-145.

-

Organic Syntheses. (n.d.). Allyl alcohol. Retrieved from [Link]

- Khan, M. S., et al. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Foods, 6(7), 59.

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 14.11: 1H-NMR and 13C-NMR of Alcohols and Phenols. Retrieved from [Link]

- Wade, L. G. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition.

- Pereira, V., et al. (2018). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. Molecules, 23(10), 2469.

-

Organic Syntheses. (n.d.). Vinyl bromide. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). (4E)-4-nonen-1-ol. Retrieved from [Link]

-

International Journal of Engineering Research. (n.d.). GC-MS Determination of Volatile Compounds in Wine Using Needle Concentrator INCAT. Retrieved from [Link]

-

Green, N. (2020, March 10). Organic Chemistry: 1H NMR of alcohols. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing allylic alcohols from allylic halides.

-

Shimadzu. (n.d.). Simultaneous Analysis of Alcohol and Volatile Toxic Substances in Blood Using Headspace-GC-MS. Retrieved from [Link]

-

Chemed. (n.d.). Grignard Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial action of short chain alcohols and glycols. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Grignard Reactions: The Essential Role of Vinylmagnesium Bromide. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. Retrieved from [Link]

-

Agilent. (2015). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 1-nonen-4-one. Retrieved from [Link]

-

PubMed Central. (n.d.). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Retrieved from [Link]

-

YouTube. (2022, June 19). Allyl alcohol preparation. Retrieved from [Link]

- Google Patents. (n.d.). ALLYL ALCOHOL PURIFICATION.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

PubMed Central. (n.d.). Antimicrobial Action of Esters of Polyhydric Alcohols. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

PubMed. (n.d.). A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond. Retrieved from [Link]

-

Organic Syntheses. (n.d.). anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-non-4-en-1-ol. PubChem. Retrieved from [Link]

-

Preprints.org. (2024). A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. Retrieved from [Link]

-

JournalAgent. (n.d.). CYTOTOXICITY EVALUATION of SOME PHENOLIC COMPOUNDS in V79 CELLS. Retrieved from [Link]

-

PubMed Central. (n.d.). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Retrieved from [Link]

-

ResearchGate. (2024). A Comprehensive Review on the Pharmacological Prospects of Terpinen- 4-Ol: From Nature to Medicine and Beyond. Retrieved from [Link]

-

PubMed. (n.d.). The mechanism of cytotoxicity of 4-nonylphenol in a human hepatic cell line involves ER-stress, apoptosis, and mitochondrial dysfunction. Retrieved from [Link]

-

PubMed. (n.d.). Molecular iodine is not responsible for cytotoxicity in iodophors. Retrieved from [Link]

-

MDPI. (n.d.). Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. Retrieved from [Link]

Sources

- 1. This compound | C9H18O | CID 141975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H18O | CID 141975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. Grignard Reagents [sigmaaldrich.com]

- 6. Grignard Reagents [chemed.chem.purdue.edu]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. EP0249648B1 - Process for purifying allyl alcohol - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijoer.com [ijoer.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. researchgate.net [researchgate.net]

- 18. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond[v1] | Preprints.org [preprints.org]

- 21. researchgate.net [researchgate.net]

- 22. pdf.journalagent.com [pdf.journalagent.com]

Spectral data of 1-Nonen-4-ol (MS, IR, NMR)

An In-Depth Technical Guide to the Spectral Data of 1-Nonen-4-ol

This guide provides a comprehensive analysis of the spectral data for this compound (CAS: 35192-73-5), a C9 unsaturated alcohol.[1][2][3][4][5] As a molecule possessing both a hydroxyl group and a terminal double bond, its structural elucidation relies on the synergistic application of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. This document is intended for researchers and professionals in drug development and chemical analysis, offering not just raw data, but a detailed interpretation grounded in established spectroscopic principles.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound, while its fragmentation pattern provides a veritable fingerprint for its molecular structure. For a volatile, non-polar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.

Rationale for Experimental Choices

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule. This is advantageous as it induces extensive fragmentation, providing rich structural information. The initial molecular ion (M•+) is often unstable and undergoes characteristic bond cleavages. Analyzing these fragments allows for a logical reconstruction of the original molecule. The coupling with Gas Chromatography (GC) ensures that the sample is purified and introduced into the mass spectrometer in a controlled manner, making it ideal for the analysis of volatile liquids like this compound.[2]

Experimental Protocol: GC-MS Analysis

The following protocol is a representative method for acquiring the EI mass spectrum of this compound, based on methodologies reported by the National Institute of Standards and Technology (NIST).[6]

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

GC Separation:

-

Injector: Set to 250°C with a split ratio (e.g., 50:1) to prevent column overloading.

-

Column: Utilize a non-polar capillary column, such as an HP-5 (50 m x 0.2 mm x 0.5 µm).[6]

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Implement a temperature ramp to ensure good separation, for example: hold at 40°C for 3 min, ramp at 10°C/min to 60°C, then ramp at 3°C/min to 150°C, and finally ramp at 20°C/min to 250°C, holding for 5 min.[6]

-

-

MS Detection (EI):

-

Ion Source: Electron Ionization at 70 eV.

-

Source Temperature: Maintain at 230°C.

-

Mass Analyzer: Scan a mass-to-charge (m/z) range from 40 to 400 amu.

-

Mass Spectrum Data

The electron ionization mass spectrum of this compound is characterized by several key fragments. The molecular formula is C₉H₁₈O, corresponding to a molecular weight of 142.24 g/mol .[1][2]

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

| 41 | 95 | [C₃H₅]⁺ (Allyl cation) |

| 44 | 100 | [CH₃CH=OH]⁺ |

| 55 | 85 | [C₄H₇]⁺ |

| 57 | 60 | [C₄H₉]⁺ (Butyl cation) |

| 83 | 55 | [M - C₄H₉]⁺ or [M - C₃H₅O]⁺ |

| 124 | ~5 | [M - H₂O]⁺• |

| Data sourced from NIST Chemistry WebBook.[2] |

Interpretation of the Mass Spectrum

The mass spectrum of this compound does not show a prominent molecular ion peak (m/z 142) due to the instability of the parent alcohol under EI conditions. A small peak at m/z 124 corresponds to the loss of a water molecule ([M-18]⁺•), a very common fragmentation for alcohols.

The base peak at m/z 44 is highly diagnostic. It arises from a McLafferty-type rearrangement, which is characteristic of molecules containing a carbonyl group or, in this case, an alcohol that can tautomerize to a carbonyl-like intermediate in the ion source.

The prominent peak at m/z 57 is due to the alpha-cleavage of the C-C bond adjacent to the oxygen atom, resulting in the loss of a pentyl radical and the formation of a stable, resonance-stabilized [CH₂(CH)CHOH]⁺ fragment, which is observed as the loss of a butyl group from a rearranged intermediate. A simple cleavage would also result in a stable secondary carbocation, [CH(OH)CH₂CH=CH₂]⁺, with a mass of 85, but the observed fragmentation is more complex. The loss of the alkyl chain results in the fragment [M - C₅H₁₁]⁺ at m/z 71. The peak at m/z 41 corresponds to the stable allyl cation ([C₃H₅]⁺), formed from the cleavage of the C3-C4 bond.

Visualization of Key Fragmentation Pathways

Caption: Key EI-MS fragmentation pathways of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation corresponding to these frequencies is passed through a sample, the energy is absorbed, providing a unique spectral fingerprint.

Rationale for Experimental Choices

Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples in Fourier Transform Infrared (FTIR) spectroscopy. It requires minimal sample preparation and provides high-quality, reproducible spectra. The sample is placed in direct contact with an internal reflection element (a crystal with a high refractive index, such as diamond or zinc selenide). The IR beam is directed into the crystal and reflects internally, creating an evanescent wave that penetrates a short distance into the sample. This interaction is sufficient for the sample to absorb energy at its characteristic vibrational frequencies.

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and running a background scan. The background spectrum of the clean, empty crystal is recorded and automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Acquire the spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after analysis.

Infrared Spectrum Data

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3350 (broad) | O-H stretch | Alcohol (H-bonded) |

| 3079 | =C-H stretch | Alkene (Vinyl) |

| 2957, 2930, 2859 | C-H stretch (sp³) | Alkane |

| 1642 | C=C stretch | Alkene |

| 1465 | -CH₂- bend (scissoring) | Alkane |

| 1060 | C-O stretch | Secondary Alcohol |

| 995, 913 | =C-H bend (out-of-plane) | Monosubstituted Alkene |

| Data sourced from NIST Chemistry WebBook (Gas Phase).[4] |

Interpretation of the Infrared Spectrum

The spectrum is dominated by a strong, broad absorption band centered around 3350 cm⁻¹ , which is the classic signature of a hydrogen-bonded O-H stretching vibration from the alcohol group. The broadness is a direct result of intermolecular hydrogen bonding.

The presence of the terminal alkene is confirmed by several peaks. The peak at 3079 cm⁻¹ is characteristic of the C-H stretch where the hydrogen is attached to an sp² hybridized carbon of the double bond. The C=C double bond stretch itself appears at 1642 cm⁻¹ . Furthermore, the two strong peaks at 995 cm⁻¹ and 913 cm⁻¹ are the out-of-plane C-H bending ("wagging") vibrations, which are highly diagnostic for a vinyl group (-CH=CH₂).

The aliphatic pentyl chain is evidenced by the strong C-H stretching absorptions just below 3000 cm⁻¹ (2957, 2930, 2859 cm⁻¹ ). Finally, the strong C-O stretching vibration of the secondary alcohol appears around 1060 cm⁻¹ .

Visualization of Functional Group Correlations

Caption: Correlation of functional groups in this compound to IR absorption regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for de novo structure elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. While experimental ¹H and ¹³C NMR data for this compound are available in curated databases such as the Spectral Database for Organic Compounds (SDBS) and SpectraBase, this section will provide a detailed interpretation based on well-established principles of chemical shifts and coupling constants.[1][7]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Reference Standard: The CDCl₃ solvent contains a small amount of non-deuterated CHCl₃, which serves as an internal chemical shift reference for the ¹H spectrum (δ 7.26 ppm). The carbon signal of CDCl₃ appears as a triplet at δ 77.16 ppm in the ¹³C spectrum. Tetramethylsilane (TMS) can also be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle and a relaxation delay of at least 1-2 seconds to ensure accurate integration.

-

¹³C NMR: A proton-decoupled experiment (e.g., using the DEPT sequence) is performed to yield a spectrum with singlets for each unique carbon, which simplifies the spectrum and enhances the signal-to-noise ratio.

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~5.85 | ddd | 1H | -CH=CH₂ |

| b, c | ~5.20, ~5.10 | dd, dd | 2H | -CH=CH₂ |

| d | ~3.65 | m | 1H | -CH(OH)- |

| e | ~2.30 | m | 2H | -CH₂-CH=CH₂ |

| f | ~1.60 (variable) | s (broad) | 1H | -OH |

| g | ~1.50 | m | 2H | -CH(OH)-CH₂- |

| h, i | ~1.30 | m | 4H | -CH₂-CH₂-CH₃ |

| j | ~0.90 | t | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum

-

Vinyl Protons (a, b, c): The vinyl group protons are the most deshielded. The proton on C2 (a ) is coupled to the two terminal protons (b, c) and the allylic protons (e ), appearing as a complex multiplet (ddt - doublet of doublets of triplets). The terminal protons (b, c ) are diastereotopic and appear as distinct signals, each a doublet of doublets due to geminal and cis/trans coupling to proton a .

-

Carbinol Proton (d): The proton attached to the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen and appears around 3.65 ppm. It will be a multiplet due to coupling with the adjacent CH₂ groups (e, g ).

-

Allylic Protons (e): The protons on C3, adjacent to the double bond, are deshielded and appear around 2.30 ppm.

-

Hydroxyl Proton (f): The alcohol proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and temperature due to hydrogen bonding and chemical exchange.

-

Alkyl Protons (g, h, i, j): The remaining methylene groups (g, h, i ) form a complex, overlapping multiplet region in the typical alkane range of 1.30-1.50 ppm. The terminal methyl group (j ) appears as a characteristic triplet around 0.90 ppm, coupled to the adjacent CH₂ group.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Carbon No. | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~114.5 | =CH₂ |

| 2 | ~141.0 | -CH= |

| 3 | ~42.0 | -CH₂- (allylic) |

| 4 | ~71.0 | -CH(OH)- |

| 5 | ~37.0 | -CH₂- |

| 6 | ~28.0 | -CH₂- |

| 7 | ~23.0 | -CH₂- |

| 8 | ~32.0 | -CH₂- |

| 9 | ~14.0 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

-

Alkene Carbons (C1, C2): The sp² carbons of the double bond are found furthest downfield in the 114-141 ppm region. The internal carbon (C2) is more substituted and thus further downfield than the terminal CH₂ carbon (C1).

-

Carbinol Carbon (C4): The carbon attached to the hydroxyl group is significantly deshielded by the oxygen atom, appearing around 71.0 ppm.

-

Alkyl Carbons (C3, C5-C9): The remaining sp³ carbons appear in the upfield region. The allylic carbon (C3) is slightly deshielded (~42.0 ppm) due to its proximity to the double bond. The terminal methyl carbon (C9) is the most shielded, appearing at ~14.0 ppm. The other methylene carbons (C5-C8) appear between ~23-37 ppm.

Visualization of Structure-Spectra Correlations

Caption: Correlation of the this compound structure with its predicted NMR signals.

Conclusion

The collective evidence from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides an unambiguous structural confirmation of this compound. MS confirms the molecular weight and reveals characteristic fragmentation patterns, including the loss of water and alpha-cleavage. IR spectroscopy clearly identifies the key alcohol and terminal alkene functional groups through their distinct vibrational absorptions. Finally, ¹H and ¹³C NMR spectroscopy would provide a detailed map of the carbon-hydrogen framework, with chemical shifts and coupling patterns consistent with the assigned structure. This multi-technique approach represents a robust and self-validating system for the comprehensive characterization of organic molecules in research and industrial settings.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 22, 2026, from [Link]

-

Alves, J. S., et al. (2000). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Magnetic Resonance in Chemistry, 38(3), 201–206. Available at: [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 22, 2026, from [Link]

-

JEOL. (n.d.). Natural Product NMR-DB "CH-NMR-NP". Retrieved January 22, 2026, from [Link]

-

Angene Chemical. (n.d.). This compound (CAS# 35192-73-5). Retrieved January 22, 2026, from [Link]

-

NIST. (n.d.). This compound IR Spectrum. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 22, 2026, from [Link]

-

MDPI. (2024). Effects of Inoculation with Koji and Strain Exiguobacterium profundum FELA1 on the Taste, Flavor, and Bacterial Community of Rapidly Fermented Shrimp Paste. Retrieved January 22, 2026, from [Link]

-

NIST. (n.d.). This compound Gas Chromatography. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 22, 2026, from [Link]

Sources

Identification and Characterization of 1-Nonen-4-ol in Arctostaphylos uva-ursi: A Technical Guide for Phytochemical Analysis

This guide provides a comprehensive, technically-grounded methodology for the identification of the volatile organic compound 1-nonen-4-ol in the leaves of Arctostaphylos uva-ursi (L.) Spreng., commonly known as Bearberry. Designed for researchers, phytochemists, and drug development professionals, this document moves beyond a simple protocol, delving into the causality behind experimental choices to ensure reproducibility and scientific rigor.

Introduction

Arctostaphylos uva-ursi is a medicinal plant with a long history of use in traditional medicine, primarily for urinary tract ailments.[1][2][3] Its therapeutic effects are largely attributed to a rich profile of non-volatile phytochemicals, including the hydroquinone glycoside arbutin, tannins, and various flavonoids.[4][5][6][7] However, the volatile fraction of its metabolome, while less studied, contains compounds that may contribute to the plant's overall biological activity and chemotaxonomic profile.

Recent analytical studies have successfully characterized the essential oil and volatile emissions from A. uva-ursi leaves, identifying a complex mixture of terpenoids, fatty acid derivatives, and other compounds.[8][9] Among these is the C9 unsaturated alcohol, this compound, a compound of interest for its potential biological activities and contribution to plant-environment interactions. This guide establishes a robust analytical workflow for the unambiguous identification of this compound, leveraging Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: Theoretical Framework & Pre-analytical Considerations

The Target Analyte: this compound

This compound (C₉H₁₈O) is an unsaturated fatty alcohol.[10] Its presence in plants is often a result of the lipoxygenase (LOX) pathway, which involves the oxidative degradation of polyunsaturated fatty acids. C9 alcohols and aldehydes are known to be involved in plant defense and signaling pathways.[11] The definitive identification of such a compound within the complex matrix of A. uva-ursi requires a highly sensitive and specific analytical approach.

The Analytical Imperative: Why HS-SPME-GC-MS?

The analysis of volatile organic compounds (VOCs) from a plant matrix presents unique challenges, including low concentrations and potential interference from the complex background.

-

Expertise & Experience: Classical methods like steam distillation, while effective for bulk essential oil extraction, require large amounts of plant material and can introduce thermal artifacts, potentially altering the true volatile profile. HS-SPME is a solvent-free, equilibrium-based extraction technique that is exceptionally sensitive and minimally invasive.[12][13][14] It isolates volatile and semi-volatile compounds from the headspace above the sample, concentrating them onto a coated fiber. This approach is ideal for detecting trace-level analytes like this compound without thermal degradation.

-

Trustworthiness: Coupling HS-SPME with GC-MS provides a two-dimensional identification system. The Gas Chromatograph (GC) separates individual compounds based on their boiling points and polarity, yielding a characteristic Retention Time (RT) . The Mass Spectrometer (MS) then fragments each compound, producing a unique mass spectrum that serves as a molecular fingerprint. The combination of these two orthogonal data points provides a high degree of confidence in compound identification.

Pre-analytical Protocol: Sample Integrity

The accuracy of any phytochemical analysis begins with the quality of the starting material.

-

Harvesting: Collect fresh, healthy leaves of A. uva-ursi. The concentration of secondary metabolites can vary with season and environmental conditions.[15] For consistency, harvesting during a single, well-documented period is recommended.

-

Drying: To preserve volatile integrity, air-dry the leaves in a dark, well-ventilated area at ambient temperature until brittle. Oven-drying at high temperatures can drive off the most volatile compounds and is not recommended.

-

Storage & Preparation: Store dried leaves in airtight containers, protected from light. Immediately before analysis, grind the leaves to a fine, homogenous powder (e.g., using a cryogenic mill or a standard grinder) to increase the surface area for efficient volatile release.

Section 2: The Analytical Workflow

The following workflow is a self-validating system, integrating extraction and analysis with multi-point verification for confident identification.

Detailed Protocol: HS-SPME

This protocol is optimized for the broad-spectrum analysis of plant volatiles.

-

Sample Preparation: Accurately weigh 0.5 g of finely powdered, dried A. uva-ursi leaf material into a 20 mL glass headspace vial.

-

Vial Sealing: Immediately seal the vial using a PTFE/silicone septum and an aluminum cap.

-

Incubation: Place the vial in a heating block or autosampler incubator set to 60°C . Allow the sample to equilibrate for 15 minutes . Causality: This step facilitates the release of semi-volatile compounds from the plant matrix into the headspace, increasing their concentration for extraction.

-

Extraction: Introduce the HS-SPME fiber into the vial, exposing it to the headspace (not the solid material).

-

Recommended Fiber: A triphasic Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended. Causality: This fiber type provides a broad polarity range, ensuring efficient trapping of diverse chemical classes, from nonpolar alkanes to more polar alcohols like this compound.[12][13]

-

-

Extraction Time: Allow the fiber to remain exposed to the headspace for 30 minutes at 60°C.

-

Desorption: Immediately after extraction, retract the fiber and insert it into the heated GC inlet for thermal desorption.

Detailed Protocol: GC-MS Analysis

The following parameters provide excellent separation for complex plant volatile samples.

| Parameter | Recommended Setting | Rationale (Expertise & Experience) |

| Injection Port | 250°C, Splitless Mode | Ensures rapid and complete thermal desorption of analytes from the SPME fiber onto the analytical column. |

| Carrier Gas | Helium at 1.0 mL/min (Constant Flow) | Inert gas that provides good chromatographic efficiency. Constant flow ensures reproducible retention times. |

| Column | HP-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film | A robust, general-purpose non-polar column ideal for separating complex mixtures of volatiles with varying polarities.[16] |

| Oven Program | Initial 70°C, ramp at 5°C/min to 290°C, hold for 10 min | A slow initial ramp effectively separates highly volatile compounds, while the steady ramp to a high final temperature elutes less volatile components.[16] |

| MS Source Temp. | 230°C | Standard temperature to maintain analyte integrity in the gas phase. |

| MS Quad Temp. | 150°C | Standard temperature for stable mass filtering. |

| Ionization Energy | 70 eV (Electron Ionization - EI) | Standard EI energy that produces reproducible, fragment-rich mass spectra ideal for library matching.[17] |

| Mass Range | m/z 40-400 | Captures the characteristic low-mass fragments while encompassing the molecular ion of the target and other potential compounds. |

Section 3: Authoritative Grounding & Compound Identification

Unambiguous identification relies on a three-point validation system: Retention Time (RT), Retention Index (RI), and Mass Spectrum (MS).

Data Analysis

-

Mass Spectral Matching: The acquired mass spectrum for the chromatographic peak of interest is compared against a reference library, such as the NIST/EPA/NIH Mass Spectral Library.[10] A high match factor (>85%) provides the initial putative identification.

-

Retention Index (RI) Calculation: This is a critical step for trustworthy identification. The retention time of a compound is normalized to the retention times of adjacent n-alkanes (e.g., C8-C20) run under the identical chromatographic conditions. The RI is a more stable and transferable value than retention time alone.[18]

-

The formula for linear retention index is: RI = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]

-

Where t_x is the retention time of the analyte, and t_n and t_{n+1} are the retention times of the n-alkanes eluting immediately before and after the analyte, respectively.

-

-

Identification of this compound

The following data provides the authoritative fingerprint for confirming the presence of this compound.

| Identification Parameter | Expected Value/Result | Source |

| Molecular Formula | C₉H₁₈O | [10] |

| Molecular Weight | 142.24 g/mol | [10] |

| Retention Index (RI) | 1097 (on a standard HP-5ms non-polar column) | Radulović et al., 2010[16] |

| Key Mass Fragments (m/z) | 57 (Base Peak), 41, 70, 85, 55, 69, 97 | NIST Mass Spectrometry Data Center[10] |

Authoritative Grounding: The identification is confirmed when the experimentally obtained mass spectrum matches the library spectrum, AND the calculated Retention Index matches the literature value of 1097 reported for this compound from A. uva-ursi on an equivalent GC column.[16] This dual confirmation provides a self-validating result with a high degree of scientific certainty.

Conclusion

This technical guide outlines a complete and robust methodology for the identification of this compound in Arctostaphylos uva-ursi. By integrating best-practice HS-SPME-GC-MS protocols with a rigorous, multi-point data validation strategy, researchers can achieve confident and reproducible results. The causality behind each step has been detailed to empower the analyst with a deeper understanding of the workflow. The successful identification of this and other volatile compounds is a crucial step in expanding our understanding of the complex phytochemistry of A. uva-ursi and provides a foundation for future investigations into its pharmacological and ecological significance.

References

-

The Naturopathic Herbalist. (2015, September 15). Arctostaphylos uva-ursi. Available at: [Link]

-

The Naturopathic Herbalist. (n.d.). Arctostaphylos uva-ursi. Available at: [Link]

-

Tissera, M. et al. (2017). Optimized Method to Analyze Rose Plant Volatile Organic Compounds by HS-SPME-GC-FID/MSD. American Journal of Plant Sciences, 8, 1572-1592. Available at: [Link]

-

Radulović, N. S., Blagojević, P. D., & Palić, R. M. (2010). Comparative Study of the Leaf Volatiles of Arctostaphylos uva-ursi (L.) Spreng. and Vaccinium vitis-idaea L. (Ericaceae). Molecules, 15(9), 6168–6185. Available at: [Link]

-

Shikov, A. N., et al. (2021). Bearberry (Arctostaphylos uva-ursi (L.) Spreng.): chemical content and pharmacological activity. Journal of Excipients and Food Chemicals, 12(3). Available at: [Link]

-

Li, X., et al. (2018). Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato. Molecules, 23(11), 2938. Available at: [Link]

-

Asensio, V., et al. (2022). Application of Untargeted Metabolomics to Determine Volatile Compounds from the Spanish Plant Arctostaphylos uva-ursi Used as Te. Antioxidants, 11(3), 489. Available at: [Link]

-

El-Askary, H., et al. (2022). Arctostaphylos uva-ursi L. Herbal Monograph on Wild Medicinal Plants in Egypt. Available at: [Link]

-

Sugier, D., et al. (2021). Chemical Characteristics and Antioxidant Activity of Arctostaphylos uva-ursi L. Spreng. at the Southern Border of the Geographical Range of the Species in Europe. Molecules, 26(24), 7595. Available at: [Link]

-

Miller, M. E., et al. (2021). HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. Metabolites, 11(11), 724. Available at: [Link]

-

Zunino, M. P., & Zygadlo, J. A. (2004). HS-SPME-GC-MS ANALYSIS OF VOLATILE AND SEMI-VOLATILE COMPOUNDS FROM DRIED LEAVES OF Mikania glomerata Sprengel. Journal of the Brazilian Chemical Society, 15(4). Available at: [Link]

-

Gong, C., et al. (2022). Accumulation patterns of C6 and C9 alcohols/aldehydes synthesized by lipoxygenase pathway and expression patterns of key genes. Frontiers in Plant Science, 13. Available at: [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available at: [Link]

-

Di-Musa, T., et al. (2021). Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides. ACS Omega, 6(20), 13304–13311. Available at: [Link]

-

NIST. (n.d.). Gas Chromatography data for this compound. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available at: [Link]

-

Sugier, D., et al. (2021). Chemical Characteristics and Antioxidant Activity of Arctostaphylos uva-ursi L. Spreng. at the Southern Border of the Geographical Range of the Species in Europe. Molecules, 26(24), 7595. Available at: [Link]

-

Georgiev, M., et al. (2023). Bioactive compounds of Arctostaphylos uva-ursi wild-growing populations from Bulgaria. Bulgarian Journal of Agricultural Science, 29(6), 1153-1159. Available at: [Link]

-

Shikov, A. N., et al. (2021). bearberry (arctostaphylos uva-ursi (l.) spreng.): chemical content and pharmacological activity. Journal of Excipients and Food Chemicals, 12(3). Available at: [Link]

-

Wikipedia. (n.d.). Arctostaphylos uva-ursi. Available at: [Link]

-

ResearchGate. (n.d.). Constituents of Arctostaphylos uva-ursi Leaves. Available at: [Link]

-

TeCuts, D. L., et al. (1993). Biosynthesis of Dehydrodiconiferyl Alcohol Glucosides: Implications for the Control of Tobacco Cell Growth. Plant Physiology, 103(2), 343–352. Available at: [Link]

-

Willis, R. M., & Wahlen, B. D. (2018). Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations. Frontiers in Bioengineering and Biotechnology, 6. Available at: [Link]

-

Zhuo, C., et al. (2022). Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation. Frontiers in Plant Science, 13. Available at: [Link]

-

Savidge, R. A., & Förster, H. (2001). Coniferyl alcohol metabolism in conifers — II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis. Phytochemistry, 57(7), 1095–1103. Available at: [Link]

-

The Pherobase. (n.d.). The Kovats Retention Index: 4-Methyl-1-(1-methylethyl)-3-cyclohexen-1-ol (C10H18O). Available at: [Link]

-

PubChem. (n.d.). Terpinen-4-ol. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. jefc.scholasticahq.com [jefc.scholasticahq.com]

- 2. Chemical Characteristics and Antioxidant Activity of Arctostaphylos uva-ursi L. Spreng. at the Southern Border of the Geographical Range of the Species in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arctostaphylos uva-ursi - Wikipedia [en.wikipedia.org]

- 4. thenaturopathicherbalist.com [thenaturopathicherbalist.com]

- 5. thenaturopathicherbalist.com [thenaturopathicherbalist.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Comparative Study of the Leaf Volatiles of Arctostaphylos uva-ursi (L.) Spreng. and Vaccinium vitis-idaea L. (Ericaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zaguan.unizar.es [zaguan.unizar.es]

- 10. This compound [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Optimized Method to Analyze Rose Plant Volatile Organic Compounds by HS-SPME-GC-FID/MSD [scirp.org]

- 13. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. This compound [webbook.nist.gov]

- 17. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects [mdpi.com]

- 18. The Kovats Retention Index: 4-Methyl-1-(1-methylethyl)-3-cyclohexen-1-ol (C10H18O) [pherobase.com]

An In-Depth Technical Guide to the Stereoisomers of 1-Nonen-4-ol: Synthesis, Resolution, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nonen-4-ol, a nine-carbon chiral allylic alcohol, possesses a stereogenic center at the C-4 position, giving rise to (R)- and (S)-enantiomers. The distinct three-dimensional arrangement of these stereoisomers can lead to differential biological activities, making their separation and individual characterization crucial for applications in drug discovery, natural product synthesis, and flavor and fragrance chemistry. This technical guide provides a comprehensive overview of the core principles and practical methodologies for the stereoselective synthesis and resolution of this compound enantiomers. Detailed protocols for enzymatic kinetic resolution and analytical techniques for determining enantiomeric purity, including chiral gas and liquid chromatography, are presented. Furthermore, this guide outlines the characterization of the individual stereoisomers and discusses the fundamental importance of stereochemistry in molecular interactions.

Introduction: The Significance of Chirality in this compound

This compound is a secondary allylic alcohol with the chemical formula C₉H₁₈O.[1] Its structure contains a chiral center at the carbon atom bearing the hydroxyl group (C-4), which results in the existence of two non-superimposable mirror images: the (R)- and (S)-enantiomers. While enantiomers share identical physical properties such as boiling point and density in an achiral environment, their interactions with other chiral molecules, including biological receptors and enzymes, can differ significantly.[2] This disparity in biological activity is a cornerstone of modern pharmacology and drug development, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[3]

The biological relevance of chiral allylic alcohols is well-documented, with many serving as key intermediates in the synthesis of complex natural products and pharmaceuticals.[4] Although specific biological activities for the individual enantiomers of this compound are not extensively reported in publicly available literature, the broader class of chiral alcohols exhibits a wide range of biological functions. Therefore, the ability to obtain enantiomerically pure forms of this compound is of significant interest for screening in drug discovery programs and for use as a chiral building block in organic synthesis.

This guide will delve into the primary strategies for obtaining the (R)- and (S)-enantiomers of this compound: enantioselective synthesis and chiral resolution of the racemate.

Strategies for Obtaining Enantiomerically Pure this compound

There are two main pathways to obtaining the individual stereoisomers of this compound:

-

Enantioselective Synthesis: This approach aims to create a specific enantiomer directly from achiral starting materials.

-

Chiral Resolution: This involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components.

Enantioselective Synthesis: Asymmetric Allylation

A plausible and efficient method for the enantioselective synthesis of this compound is the asymmetric allylation of pentanal. This reaction involves the addition of an allyl group to the aldehyde, guided by a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other.

Conceptual Experimental Protocol: Asymmetric Allylation of Pentanal

This proposed protocol is based on established methods for the asymmetric allylation of aldehydes.

Materials:

-

Pentanal

-

Allyltrichlorosilane

-

Chiral Lewis base catalyst (e.g., a chiral phosphine oxide or a derivative of BINOL)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, toluene)

-

Standard glassware for anhydrous reactions

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the chiral Lewis base catalyst in the anhydrous solvent.

-

Cool the solution to the recommended temperature for the specific catalyst (typically between -78 °C and room temperature).

-

Add pentanal to the cooled solution.

-

Slowly add allyltrichlorosilane to the reaction mixture.

-

Stir the reaction for the time specified by the catalyst system, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding the quenching solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over the anhydrous drying agent.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched this compound.

Causality of Experimental Choices:

-

Anhydrous Conditions: The reagents used, particularly allyltrichlorosilane, are sensitive to moisture. Water can react with the silane, leading to the formation of byproducts and reducing the efficiency of the reaction.

-

Inert Atmosphere: Prevents oxidation of the aldehyde and other reagents.

-

Low Temperature: Many asymmetric reactions require low temperatures to enhance enantioselectivity by minimizing side reactions and favoring the desired transition state.

-

Chiral Lewis Base: This is the core of the asymmetric induction. The chiral catalyst forms a transient complex with the reagents, creating a chiral environment that directs the nucleophilic attack of the allyl group to one face of the aldehyde, leading to the preferential formation of one enantiomer.

Chiral Resolution of Racemic this compound

An alternative and often more practical approach for obtaining both enantiomers is the resolution of a racemic mixture of this compound. Racemic this compound can be readily synthesized by the non-chiral addition of an allyl Grignard reagent to pentanal. Of the various resolution techniques, enzymatic kinetic resolution is particularly effective for secondary alcohols.[6]

Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB)

Kinetic resolution relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases, such as Candida antarctica Lipase B (CALB), are highly stereoselective enzymes that can acylate one enantiomer of a racemic alcohol much faster than the other.[7] This results in a mixture of the acylated (esterified) enantiomer and the unreacted, enantiomerically enriched alcohol.

Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Nonen-4-ol

This protocol is adapted from established procedures for the enzymatic resolution of secondary alcohols.[7]

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., hexane, toluene)

-

Standard laboratory glassware

-

Shaking incubator or magnetic stirrer

-

Filtration apparatus

-

Silica gel for column chromatography

Procedure:

-

In a suitable flask, dissolve racemic this compound in the anhydrous organic solvent.

-

Add the acyl donor (vinyl acetate, typically 0.5-0.6 equivalents to achieve ~50% conversion).

-

Add the immobilized CALB (typically 10-20% by weight of the substrate).

-

Seal the flask and place it in a shaking incubator or on a magnetic stirrer at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric purity of both products.

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted alcohol from the formed ester using silica gel column chromatography.

Self-Validating System and Causality:

-

Monitoring Conversion: The progress of the reaction is crucial. Stopping the reaction at approximately 50% conversion is key to obtaining high enantiomeric excess for both the unreacted alcohol and the acylated product. This is because as the reaction proceeds beyond 50%, the enzyme will begin to acylate the less-reactive enantiomer at a higher rate, thus reducing the enantiomeric purity of the remaining alcohol.

-

Immobilized Enzyme: Using an immobilized enzyme simplifies the workup, as it can be easily removed by filtration. This also allows for the potential recycling of the biocatalyst, making the process more cost-effective and sustainable.

-

Acyl Donor: Vinyl acetate is a common and effective acyl donor in these reactions because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, driving the reaction forward.

Analytical Characterization of this compound Stereoisomers

The successful synthesis or resolution of the enantiomers of this compound requires robust analytical methods to confirm their identity, purity, and stereochemical integrity.

Determination of Enantiomeric Purity

The enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying enantiomers. It utilizes a capillary column with a chiral stationary phase (CSP), often based on cyclodextrin derivatives.[8]

Illustrative Chiral GC Method:

-

Column: A suitable chiral GC column, such as one with a β- or γ-cyclodextrin-based stationary phase.

-

Carrier Gas: Helium or hydrogen.

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 250 °C

-

Oven Program: A temperature gradient program, for example, starting at 60 °C and ramping to 180 °C at a rate of 2-5 °C/min.

The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another widely used method for enantiomeric separation. Similar to chiral GC, it employs a column with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are very common and effective for a wide range of compounds.[9]

Illustrative Chiral HPLC Method:

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

-

Mobile Phase: Typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol.[10]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detector (if the molecule has a chromophore, or after derivatization) or a refractive index detector.

Spectroscopic and Physical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The spectra of the two enantiomers will be identical in an achiral solvent. However, chiral shift reagents can be used to differentiate the enantiomers in an NMR experiment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectra of the two enantiomers are identical. GC-MS is a common technique for identifying this compound in complex mixtures.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

Optical Rotation